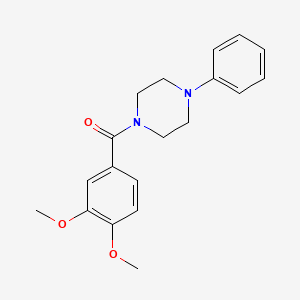![molecular formula C16H32N4O3S B5595818 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves complex reactions including coupling reactions under controlled conditions, substitution at specific sites of the molecule, and careful selection of reactants to introduce desired functional groups. These synthetic routes offer insights into the preparation of 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide and its derivatives, highlighting the importance of precise conditions for successful synthesis (Khalid et al., 2013).
Molecular Structure Analysis
The crystal and molecular structure studies of related compounds have provided valuable information on the arrangement and conformation of atoms within these molecules. Such studies reveal the geometric preferences of the sulfonamide and piperidine rings, contributing to an understanding of how structural variations can influence the chemical and physical properties of the compound (Naveen et al., 2015).
Chemical Reactions and Properties
Reactions involving piperidine derivatives, such as nucleophilic substitution, have been extensively studied. These reactions are influenced by the nature of the substituents and the solvent used, offering insights into the reactivity and mechanisms underlying the chemical transformations of 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide (Sekiguchi et al., 1988).
Aplicaciones Científicas De Investigación
Applications in N-heterocycle Synthesis
Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, proving crucial in creating structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are key structural motifs in many natural products and therapeutics (Philip et al., 2020).
Role in Sulfonamide Inhibitors
Sulfonamide compounds, including 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide, are significant for their roles as synthetic bacteriostatic antibiotics and in various therapeutic applications. Their usage spans treatments for bacterial infections, as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in other clinical areas such as HIV protease inhibition and cancer treatment (Gulcin & Taslimi, 2018).
Environmental Biodegradability and Toxicity Studies
Research on the environmental fate, biodegradability, and potential toxicity of compounds like 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide and their derivatives, particularly in the context of polyfluoroalkyl chemicals, has been comprehensive. Studies aim to understand their persistence, degradation pathways, and impacts on human health and the environment (Liu & Avendaño, 2013).
Synthesis and Pharmaceutical Applications
The chemical properties of sulfonamide-based compounds facilitate the synthesis of novel pharmaceuticals, showcasing a broad range of biological activities. Their applicability in creating drugs with potential antiviral, anticancer, and other therapeutic effects has been highlighted, underscoring the importance of sulfonamides in medicinal chemistry (Elgemeie et al., 2019).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-pyrrolidin-1-ylbutyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O3S/c1-14(19-10-4-5-11-19)6-9-17-16(21)15-7-12-20(13-8-15)24(22,23)18(2)3/h14-15H,4-13H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUSJPWBLOHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5595753.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)
![N-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)
![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5595768.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5595776.png)
![2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)
![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)


![1-[(6-propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)
![1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5595825.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)